H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH

Vue d'ensemble

Description

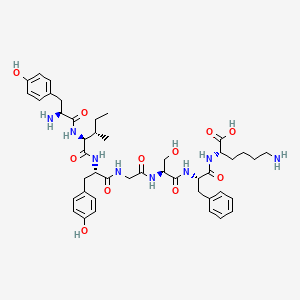

H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH is an octapeptide composed of the amino acids tyrosine, isoleucine, tyrosine, glycine, serine, phenylalanine, and lysine. This compound is known for its specificity and efficiency as a substrate for the Src-family protein tyrosine kinase, making it a valuable tool in biochemical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and fully deprotected using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH can undergo various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or peracetic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Formation of dityrosine cross-links.

Reduction: Cleavage of disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Applications De Recherche Scientifique

Pharmaceutical Development

Peptide-based Drug Design

H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH is widely utilized in the development of peptide-based drugs. Its specific sequence allows for targeted therapeutic benefits, making it a candidate for treating various diseases. Research indicates that peptides like this one can enhance drug efficacy through improved binding to biological targets and reduced side effects compared to traditional small-molecule drugs .

Case Study: Targeted Cancer Therapies

Recent studies have shown that this peptide can be modified to enhance its affinity for cancer cell receptors, leading to more effective targeted therapies in oncology. For instance, modifications that increase its stability and bioavailability have been explored, demonstrating promising results in preclinical models of tumor growth inhibition .

Biotechnology

Model Compound for Protein Interactions

In biotechnology, this compound serves as a model compound for studying protein interactions and folding mechanisms. Its structure allows researchers to investigate how peptides fold into functional proteins and how they interact with other biomolecules. This understanding is crucial for developing new biotechnological applications, including enzyme design and protein engineering .

Cosmetic Formulations

Skin Hydration and Collagen Synthesis

The compound's properties make it suitable for incorporation into skincare products. Studies have indicated that it can enhance skin hydration and promote collagen synthesis, which are vital for maintaining skin elasticity and reducing signs of aging. Its application in cosmetic formulations is supported by clinical trials demonstrating improved skin texture and moisture retention when used in topical products .

Diagnostic Tools

Improved Sensitivity in Assays

this compound can be integrated into diagnostic assays to improve their sensitivity and specificity for various medical conditions. For example, its use in immunoassays has shown enhanced detection rates for biomarkers associated with diseases such as cancer and cardiovascular disorders . The peptide's ability to bind selectively to target molecules facilitates more accurate diagnostic results.

Neuroscience Research

Effects on Neurotransmitter Release

In neuroscience, this peptide is valuable for studying the effects of peptides on neurotransmitter release and brain function. Research has demonstrated that it can influence neurotransmitter systems involved in mood regulation and cognitive function. This opens avenues for developing therapeutic strategies for neurodegenerative diseases and mental health disorders .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Development of peptide-based drugs targeting specific diseases | Enhanced efficacy in cancer therapies |

| Biotechnology | Study of protein interactions and folding | Insights into enzyme design and protein engineering |

| Cosmetic Formulations | Enhances skin hydration and collagen synthesis | Improved skin texture and moisture retention |

| Diagnostic Tools | Integration into assays for improved sensitivity | Higher detection rates for disease biomarkers |

| Neuroscience Research | Investigates effects on neurotransmitter release | Potential therapeutic strategies for neurodegenerative diseases |

Mécanisme D'action

H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH exerts its effects by serving as a substrate for Src-family protein tyrosine kinases. These enzymes phosphorylate the tyrosine residues within the peptide, leading to the activation of downstream signaling pathways. The molecular targets include various proteins involved in cell growth, differentiation, and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

- H-Lys-Lys-Gly-Pro-Arg-Cys-Leu-Thr-Arg-Tyr-Tyr-Ser-Ser-Phe-Val-Asn-Met-Glu-Gly-Lys-Lys-OH

- H-Lys-Lys-Gly-Asp-Asn-Ile-Met-Val-Thr-Phe-Arg-Asn-Gln-Ala-Ser-Arg-Pro-Tyr-Gly-Lys-Lys-OH

Uniqueness

H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH is unique due to its high specificity and efficiency as a substrate for Src-family protein tyrosine kinases. Its Km value for p60 c-src is significantly lower than that of other substrates, making it a more effective tool for studying kinase activity .

Activité Biologique

H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH is an octapeptide composed of the amino acids tyrosine (Tyr), isoleucine (Ile), glycine (Gly), serine (Ser), phenylalanine (Phe), and lysine (Lys). This compound has garnered attention in biochemical research due to its specific interactions with Src-family protein tyrosine kinases, which play crucial roles in signal transduction pathways associated with cell growth and differentiation.

The biological activity of this compound primarily involves its role as a substrate for Src-family protein tyrosine kinases. Upon phosphorylation of the tyrosine residues within the peptide, it activates downstream signaling pathways that influence various cellular processes, including:

- Cell Growth : Promotes proliferation in response to growth factors.

- Differentiation : Influences stem cell differentiation into specific lineages.

- Survival : Enhances cell survival by inhibiting apoptotic pathways.

Research Applications

This compound is utilized across various research domains:

- Biochemistry : Studying enzyme kinetics and substrate specificity.

- Cell Biology : Investigating signal transduction mechanisms.

- Pharmaceutical Development : Designing peptide-based drugs targeting diseases associated with aberrant kinase activity, such as cancer.

- Biotechnology : Serving as a model for studying protein interactions and folding.

Case Studies

-

Src Kinase Activity Assessment

- In a study assessing the substrate specificity of Src kinases, this compound was shown to be phosphorylated efficiently by Src, indicating its potential use in evaluating kinase activity in vitro.

-

Antioxidant Potential

- Research indicated that peptides similar to this compound exhibit antioxidant properties, potentially mitigating oxidative stress in cellular models. The MTT assay demonstrated that these peptides could enhance the activity of endogenous antioxidants like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) without cytotoxic effects at concentrations up to 100 μM .

Data Table: Biological Activities and Applications

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H60N8O11/c1-3-26(2)38(52-39(57)32(46)21-28-12-16-30(54)17-13-28)43(61)51-34(23-29-14-18-31(55)19-15-29)40(58)47-24-37(56)48-36(25-53)42(60)50-35(22-27-9-5-4-6-10-27)41(59)49-33(44(62)63)11-7-8-20-45/h4-6,9-10,12-19,26,32-36,38,53-55H,3,7-8,11,20-25,45-46H2,1-2H3,(H,47,58)(H,48,56)(H,49,59)(H,50,60)(H,51,61)(H,52,57)(H,62,63)/t26-,32-,33-,34-,35-,36-,38-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMNLTJCSXEGRK-RJMZHZDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H60N8O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.